molecular formula C13H23N3O4 B2839708 1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea CAS No. 2034496-99-4

1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

Cat. No. B2839708
CAS RN: 2034496-99-4
M. Wt: 285.344
InChI Key: IOHWVTVLHSNDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is also known as TAK-659 and has been widely used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Chemical Interactions and Complex Formation

Research has delved into the behavior of tert-butyl urea derivatives in complex chemical interactions. For instance, a study by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through NMR spectroscopic titrations and quantum chemical calculations, highlighting the classical substituent effect on association and the crucial role of breaking the intramolecular hydrogen bond in urea derivatives for complex formation (Ośmiałowski et al., 2013).

Synthesis and Mechanistic Insights

The versatility of tert-butyl urea derivatives in synthesis is evident in studies like that by Rossi et al. (2007), which demonstrated the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines, offering insights into reaction mechanisms and product structures (Rossi et al., 2007).

Directed Lithiation and Substitution Reactions

Smith et al. (2013) reported on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-Methoxyphenyl)ethyl]carbamate, showcasing the production of high yields of substituted products through reactions of the in situ produced dilithium reagents with various electrophiles, providing a pathway to synthesize a variety of chemically significant compounds (Smith et al., 2013).

Free Radical Scavenging and Protective Effects

In the context of biomedical research, Hashimoto et al. (2001) investigated the free radical scavenging properties of related urea derivatives, specifically looking at their effects on myocardial infarct size in rabbits. This research underscores the potential therapeutic applications of tert-butyl urea derivatives in mitigating damage from oxidative stress (Hashimoto et al., 2001).

properties

IUPAC Name

1-tert-butyl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4/c1-13(2,3)15-12(19)14-6-8-20-9-7-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHWVTVLHSNDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCOCCN1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

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